Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKWNSNYTUVBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784212-82-3 | |
| Record name | tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of an amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of Functional Groups: The aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions. For instance, the azetidine ring can be functionalized by reacting with formaldehyde and an amine to introduce the aminomethyl group.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient and cost-effective methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while nucleophilic substitution of the aminomethyl group can introduce various alkyl or aryl groups.
Scientific Research Applications
Applications in Organic Synthesis
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for:
- Versatile Reactivity : The compound can act as a nucleophile in various reactions, enabling the formation of more complex molecules.
- Construction of Heterocycles : It is used to synthesize various heterocyclic compounds, which are essential in pharmaceuticals.
Medicinal Chemistry Applications
The compound shows promise in medicinal chemistry due to its potential biological activities:
- Anticancer Research : Studies indicate that azetidine derivatives exhibit anticancer properties. For example, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.
- Drug Development : Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Studies
- Anticancer Activity :
-
Synthetic Applications :
- Researchers utilized this compound as a precursor in synthesizing novel heterocyclic compounds with improved pharmacological profiles, showcasing its utility in drug discovery .
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of the target proteins and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs, their substituents, molecular weights, and CAS numbers:
Key Observations:
The difluoromethyl analog (–CHF₂) in CAS 183591-72-2 introduces electronegativity, altering hydrogen-bonding capacity .
Aromatic vs.
Dual Functional Groups: The target compound’s dual –CH₂NH₂ and –CH₂OH groups enhance solubility in polar solvents (e.g., water or methanol) compared to fluorinated analogs .
Challenges and Limitations
Biological Activity
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate, also known by its IUPAC name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H20N2O3
- Molecular Weight : 202.25 g/mol
- CAS Number : 1784212-82-3
- Appearance : Solid
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate |
| Synonyms | Tert-butyl 3-amino-3-hydroxymethylazetidine-1-carboxylate |
| PubChem CID | 68264580 |
| MDL Number | MFCD18375152 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing physiological responses.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study investigating the antimicrobial properties of various azetidine derivatives found that this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, which is critical for bacterial survival. -
Neuroprotective Effects :
Research has indicated that compounds similar to this compound may provide neuroprotective benefits. In vitro studies demonstrated its ability to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases. -
Cytotoxicity Studies :
In a cytotoxicity assay against cancer cell lines, the compound displayed selective toxicity towards specific tumor cells while sparing normal cells. This selectivity indicates a promising therapeutic window for further development in oncology.
Safety Profile
The safety data for this compound indicate that it should be handled with care:
| Hazard Statements | Precautionary Measures |
|---|---|
| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315 - Causes skin irritation | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate?
The synthesis of tert-butyl azetidine derivatives typically involves multi-step protection/deprotection strategies. For example, tert-butyl-protected intermediates are often synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C to achieve optimal yields . Key steps include Boc protection of the azetidine nitrogen, followed by functionalization of substituents (e.g., aminomethyl and hydroxymethyl groups) via nucleophilic substitution or reductive amination. Purification is commonly performed via silica gel chromatography, with yields dependent on steric and electronic effects of substituents .
Q. Which common reactions are applicable to modify the aminomethyl and hydroxymethyl groups in this compound?
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylate using hydrogen peroxide or potassium permanganate under acidic conditions .
- Reduction : The tert-butyl ester can be deprotected using LiAlH₄ in anhydrous ether to yield the free amine .
- Substitution : The aminomethyl group can undergo alkylation or acylation with electrophiles (e.g., alkyl halides) in the presence of a base like NaH or K₂CO₃ .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester or oxidation of the hydroxymethyl group. Use moisture-free solvents in reactions to avoid decomposition .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing azetidine derivatives be addressed?
Stereocontrol in azetidine rings often requires chiral auxiliaries or asymmetric catalysis. For example, nickel-catalyzed carboboration of glycals with tert-butyl azetidine derivatives enables stereoselective C–C bond formation, as demonstrated in glycoside synthesis . Computational modeling (e.g., DFT) can predict steric hindrance and guide reagent selection .
Q. What computational strategies are effective for studying this compound’s interactions with biological targets?
The Glide docking method (Schrödinger Suite) is recommended for rigid-receptor docking. It combines systematic ligand sampling with OPLS-AA force field optimization to predict binding poses. This method achieved <1 Å RMSD accuracy in 50% of PDB ligand-receptor complexes, making it suitable for studying azetidine-based enzyme inhibitors .
Q. How can visible-light-mediated C(sp³)–C(sp³) coupling be applied to functionalize this compound?
Visible-light photocatalysis with silanes (e.g., TMS-³SiH) generates alkyl radicals from tertiary alcohols or halides. This method enables coupling of the azetidine core with alkenes or nitriles, expanding access to derivatives like tert-butyl 3-(3-oxo-3-phenoxypropyl)azetidine-1-carboxylate .
Q. What strategies improve the stability of tert-butyl esters under acidic or basic conditions?
Q. How can this compound serve as a precursor for drug conjugates or prodrugs?
The hydroxymethyl group can be esterified with bioactive acids (e.g., NSAIDs) for prodrug synthesis. Meanwhile, the aminomethyl group allows conjugation via carbamate or amide linkages, as seen in antibody-drug conjugates (ADCs). Nickel-catalyzed cross-coupling with boronic esters further enables biaryl or glycoside conjugates .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) for challenging steps .
- Contradictions in Data : Discrepancies in reported yields may arise from varying purification methods (e.g., column chromatography vs. recrystallization) .
- Safety : Always conduct reactivity hazard assessments for azetidine derivatives, as strained rings may undergo exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
